molecular formula C9H13N3O2 B13193482 2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid

2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid

Cat. No.: B13193482
M. Wt: 195.22 g/mol
InChI Key: YIJZZAADQKPCRJ-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid is a chemical compound with the molecular formula C9H13N3O2 It is known for its unique structure, which includes an imidazo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with an α-bromoester, followed by cyclization to form the imidazo[1,2-a]pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride
  • 5H,6H,7H,8H-imidazo[1,2-a]pyrazine

Uniqueness

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid

InChI

InChI=1S/C9H13N3O2/c1-7(9(13)14)12-5-4-11-3-2-10-8(11)6-12/h2-3,7H,4-6H2,1H3,(H,13,14)

InChI Key

YIJZZAADQKPCRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCN2C=CN=C2C1

Origin of Product

United States

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